molecular formula C17H13N3O B14164160 1H-1,4-Benzodiazepine-7-carbonitrile, 2,3-dihydro-1-methyl-2-oxo-5-phenyl- CAS No. 3489-59-6

1H-1,4-Benzodiazepine-7-carbonitrile, 2,3-dihydro-1-methyl-2-oxo-5-phenyl-

Cat. No.: B14164160
CAS No.: 3489-59-6
M. Wt: 275.30 g/mol
InChI Key: PMDUNHOOULGNCQ-UHFFFAOYSA-N
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Description

1H-1,4-Benzodiazepine-7-carbonitrile, 2,3-dihydro-1-methyl-2-oxo-5-phenyl- is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders. This particular compound is characterized by its unique structure, which includes a benzodiazepine core with a carbonitrile group at the 7-position, a methyl group at the 1-position, an oxo group at the 2-position, and a phenyl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,4-Benzodiazepine-7-carbonitrile, 2,3-dihydro-1-methyl-2-oxo-5-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-5-phenyl-1,3,4-thiadiazole with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is then heated to induce cyclization, forming the desired benzodiazepine ring system .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1H-1,4-Benzodiazepine-7-carbonitrile, 2,3-dihydro-1-methyl-2-oxo-5-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the benzodiazepine core.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1H-1,4-Benzodiazepine-7-carbonitrile, 2,3-dihydro-1-methyl-2-oxo-5-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-1,4-Benzodiazepine-7-carbonitrile, 2,3-dihydro-1-methyl-2-oxo-5-phenyl- involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and a calming effect. This mechanism is similar to other benzodiazepines, which are known to modulate the GABAergic system .

Comparison with Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its potent anxiolytic effects.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness: 1H-1,4-Benzodiazepine-7-carbonitrile, 2,3-dihydro-1-methyl-2-oxo-5-phenyl- is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzodiazepines. The presence of the carbonitrile group at the 7-position and the oxo group at the 2-position may influence its binding affinity and efficacy at the GABA receptor .

Properties

CAS No.

3489-59-6

Molecular Formula

C17H13N3O

Molecular Weight

275.30 g/mol

IUPAC Name

1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepine-7-carbonitrile

InChI

InChI=1S/C17H13N3O/c1-20-15-8-7-12(10-18)9-14(15)17(19-11-16(20)21)13-5-3-2-4-6-13/h2-9H,11H2,1H3

InChI Key

PMDUNHOOULGNCQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CN=C(C2=C1C=CC(=C2)C#N)C3=CC=CC=C3

Origin of Product

United States

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